4-bromo-1-(oxolan-3-yl)-1H-imidazole
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Overview
Description
4-bromo-1-(oxolan-3-yl)-1H-imidazole: is a heterocyclic organic compound that contains both bromine and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Bromination of 1-(oxolan-3-yl)-1H-imidazole: The synthesis of 4-bromo-1-(oxolan-3-yl)-1H-imidazole can be achieved by brominating 1-(oxolan-3-yl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
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Cyclization Reactions: Another method involves the cyclization of appropriate precursors that contain the oxolan and imidazole moieties. This can be achieved through various cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: 4-bromo-1-(oxolan-3-yl)-1H-imidazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. For example, the imidazole ring can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like sodium borohydride.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Dimethyl sulfoxide (DMSO): Common solvent for substitution reactions.
Potassium permanganate: Oxidizing agent for oxidation reactions.
Sodium borohydride: Reducing agent for reduction reactions.
Major Products Formed:
Substituted imidazoles: Resulting from nucleophilic substitution reactions.
Oxidized imidazole derivatives: Formed from oxidation reactions.
Reduced imidazole derivatives: Formed from reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: 4-bromo-1-(oxolan-3-yl)-1H-imidazole is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development. Its imidazole ring is a common pharmacophore in many biologically active molecules, and the presence of the bromine atom can enhance its binding affinity to biological targets.
Industry:
Material Science: The compound is explored for its use in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(oxolan-3-yl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can form halogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- 4-bromo-1-(oxolan-3-yl)-1H-pyrazole
- 4-bromo-1-(oxolan-3-yl)-1H-1,2,3-triazole
Comparison:
- 4-bromo-1-(oxolan-3-yl)-1H-pyrazole: This compound contains a pyrazole ring instead of an imidazole ring. Pyrazoles and imidazoles have different electronic properties and reactivities, which can influence their chemical behavior and applications.
- 4-bromo-1-(oxolan-3-yl)-1H-1,2,3-triazole: This compound contains a triazole ring, which has three nitrogen atoms in the ring structure compared to two in imidazole. Triazoles are known for their stability and are often used in click chemistry.
Uniqueness: 4-bromo-1-(oxolan-3-yl)-1H-imidazole is unique due to its specific combination of the bromine atom and the imidazole ring, which imparts distinct chemical properties and reactivity. The presence of the oxolan group further enhances its versatility in various chemical reactions and applications.
Biological Activity
4-Bromo-1-(oxolan-3-yl)-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The imidazole ring, known for its role as a pharmacophore in various biologically active molecules, combined with the bromine atom and oxolan moiety, suggests a unique profile for interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The structure of this compound can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C7H8BrN2O |
Molecular Weight | 219.05 g/mol |
Structure | Contains an imidazole ring and an oxolan group |
The presence of the bromine atom enhances the compound's ability to form halogen bonds, which can improve binding affinity to various biological molecules.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Binding Affinity : The bromine atom can form halogen bonds, increasing binding affinity and specificity toward enzymes and receptors.
- Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding and π-π interactions, which stabilize the compound's interactions with its targets.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of imidazole can be effective against various bacterial strains. The specific activity of this compound against microbial pathogens remains an area for further investigation, but preliminary data suggest potential efficacy.
Study on Anticancer Activity
In a comparative study involving various imidazole derivatives, compounds were screened for their antiproliferative effects using standard assays such as the sulforhodamine B (SRB) assay. Some compounds exhibited IC50 values comparable to established anticancer drugs like sorafenib. While direct studies on this compound are not yet available, the promising results from related compounds indicate potential for future exploration in cancer therapeutics .
Antimicrobial Screening
Another study focused on the antimicrobial activity of imidazole derivatives against common pathogens. The results suggested that modifications on the imidazole ring could significantly enhance antimicrobial efficacy. This underscores the need for further research specifically targeting this compound to evaluate its potential in this area.
Properties
IUPAC Name |
4-bromo-1-(oxolan-3-yl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAYYDBXGOTBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353855-75-0 |
Source
|
Record name | 4-bromo-1-(oxolan-3-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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